
Potassium2-(2,4-dimethylpyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is an organic compound with the molecular formula C8H9KN2O2 It is a potassium salt of 2-(2,4-dimethylpyrimidin-5-yl)acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate typically involves the reaction of 2,4-dimethylpyrimidine with chloroacetic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.
Types of Reactions:
Oxidation: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,4-Dimethylpyrimidine: The parent compound, which lacks the acetic acid moiety.
2-(2,4-Dimethylpyrimidin-5-yl)acetic acid: The free acid form of the compound.
Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate: The potassium salt form, which is more soluble in water.
Uniqueness: Potassium 2-(2,4-dimethylpyrimidin-5-yl)acetate is unique due to its combination of the pyrimidine ring and the acetic acid moiety, which imparts specific chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free acid form.
Propiedades
Fórmula molecular |
C8H9KN2O2 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
potassium;2-(2,4-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C8H10N2O2.K/c1-5-7(3-8(11)12)4-9-6(2)10-5;/h4H,3H2,1-2H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
OBLABYHIKIDUEO-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC(=NC=C1CC(=O)[O-])C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


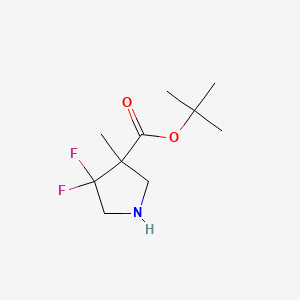

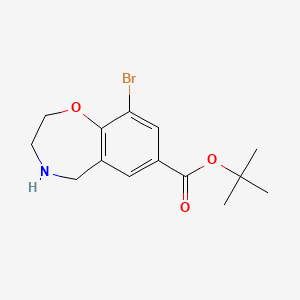

![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
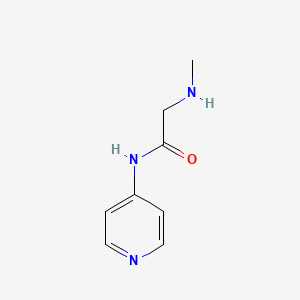
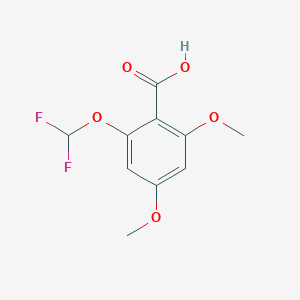
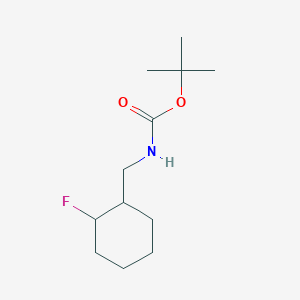
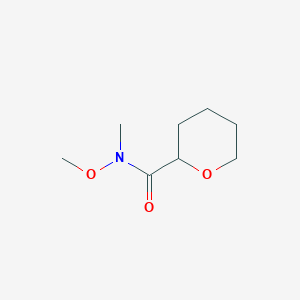




![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
